

Technical Safety Guide: 4-Chloro-2-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Chloro-2-fluoro-3-methoxybenzaldehyde

CAS No.: 1002344-97-9

Cat. No.: B1456977

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CAS: 1002344-97-9 | Formula: C₈H₆ClFO₂ | MW: 188.58 g/mol [1]

Executive Summary

This technical guide provides a comprehensive safety and handling framework for **4-Chloro-2-fluoro-3-methoxybenzaldehyde**, a specialized halogenated aromatic aldehyde. Primarily utilized as a high-value intermediate in the synthesis of agrochemicals (specifically picolinate herbicides) and pharmaceutical APIs, this compound presents specific stability challenges—notably air sensitivity—and distinct irritation hazards.

Key Directive: Unlike generic benzaldehydes, the specific substitution pattern (2-Fluoro, 4-Chloro) alters the electronic properties of the ring, necessitating strict inert atmosphere handling to prevent oxidative degradation and potential nucleophilic aromatic substitution risks during processing.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Property	Specification
CAS Number	1002344-97-9
IUPAC Name	4-Chloro-2-fluoro-3-methoxybenzaldehyde
Molecular Weight	188.58 g/mol
Physical State	Solid (Crystalline powder)
Melting Point	Typically >45°C (Analog inference; specific batch data varies)
Solubility	Soluble in DCM, Acetone, Ethyl Acetate; Insoluble in Water
Stability	Air Sensitive (Oxidizes to 4-chloro-2-fluoro-3-methoxybenzoic acid)

Structural Reactivity Analysis

- Aldehyde Group (-CHO): The primary reactive center. Prone to autoxidation upon exposure to atmospheric oxygen.
- 2-Fluoro Substituent: Located ortho to the carbonyl. This position is electronically activated, making the fluorine atom potentially susceptible to nucleophilic attack under harsh basic conditions.
- 3-Methoxy Group: Provides electron density (resonance donation), slightly mitigating the electrophilicity of the ring but increasing solubility in organic solvents.

Comprehensive Hazard Assessment (GHS)[7]

Signal Word:WARNING

GHS Classifications[1][7]

- Skin Corrosion/Irritation: Category 2 (H315)[2][3]
- Serious Eye Damage/Eye Irritation: Category 2A (H319)

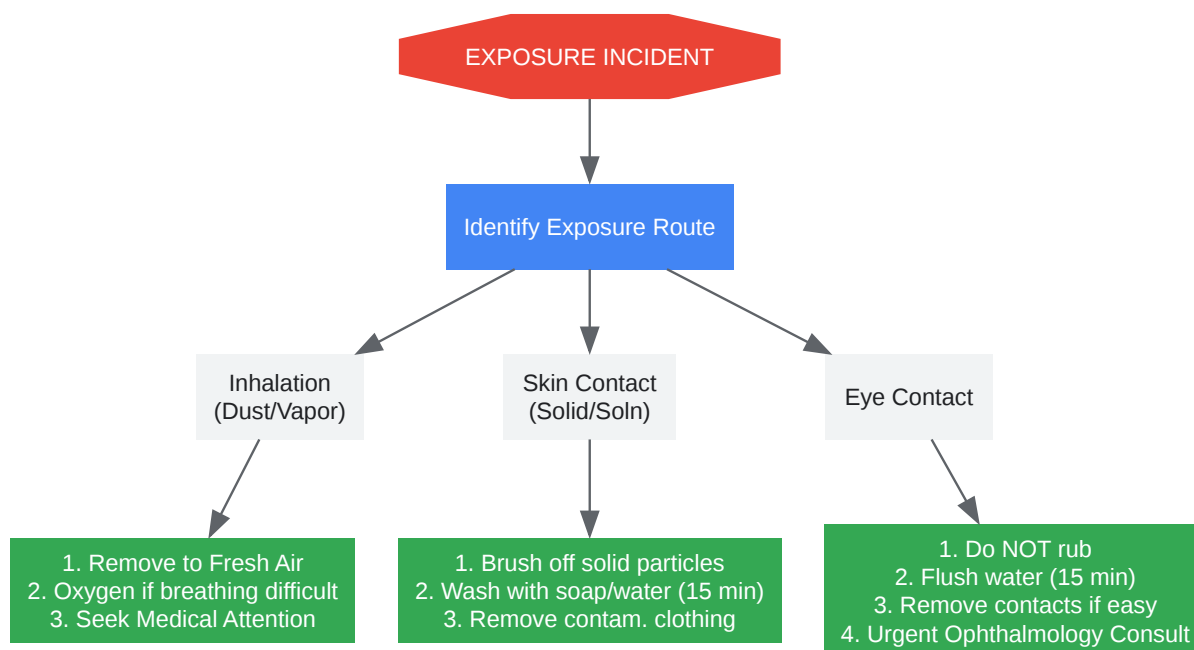
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[2]

Mechanistic Toxicology

The aldehyde moiety reacts with protein nucleophiles (amines/thiols) in mucous membranes, leading to immediate irritation. The halogenated nature of the ring increases lipophilicity, potentially enhancing skin absorption compared to non-halogenated benzaldehydes.

Emergency Response Decision Tree

The following diagram illustrates the critical decision logic for exposure incidents.



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Figure 1: Immediate response protocols for exposure incidents involving halogenated benzaldehydes.

Strategic Safety Engineering & Handling Protocols

Inert Atmosphere Handling (Critical)

Due to the susceptibility of the aldehyde group to oxidation (forming the corresponding benzoic acid impurity), all synthesis and storage must occur under inert gas.

Protocol: Inert Handling

- Purge: Ensure reaction vessels are purged with Nitrogen (N₂) or Argon (Ar) for at least 15 minutes prior to introduction.
- Transfer: Transfer solids quickly or use a glovebox if high purity is critical for downstream catalysis.
- Solvents: Use anhydrous, degassed solvents (DCM, THF) to prevent hydrate formation or oxidation.

Synthesis Workflow: Aldol Condensation Example

Context: This compound is frequently used to generate chalcone derivatives via Aldol condensation (e.g., Patent WO2010144380A1).

Step-by-Step Methodology:

- Preparation: Charge a 3-neck flask with **4-Chloro-2-fluoro-3-methoxybenzaldehyde** under N₂ flow.
- Solvation: Dissolve in Acetone (acts as solvent and reactant).
- Catalysis: Add dilute NaOH solution dropwise at 20-25°C. Note: Exothermic reaction possible.
- Monitoring: Monitor disappearance of aldehyde peak via TLC or HPLC.
- Quench: Neutralize with dilute HCl. Caution: Acidification may precipitate the product or impurities.
- Extraction: Extract with Dichloromethane (DCM). Wash organic layer with Brine.[\[4\]](#)[\[5\]](#)[\[6\]](#)

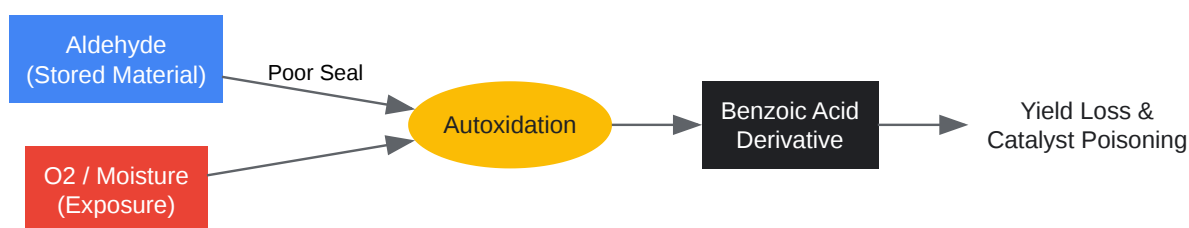
PPE Selection Matrix

Protection Type	Material Recommendation	Rationale
Gloves	Nitrile (0.11mm min)	Excellent resistance to aldehyde solids. Double glove if dissolved in DCM.
Respiratory	N95 or P100	Required for solid handling to prevent inhalation of irritant dust.
Eye	Chemical Goggles	Safety glasses are insufficient due to fine powder drift risks.

Storage & Stability Logic

Storage Condition: 2-8°C (Refrigerated) Atmosphere: Inert (Argon/Nitrogen) Container: Amber glass (Light protection)

Degradation Pathway: The primary degradation product is 4-Chloro-2-fluoro-3-methoxybenzoic acid. The presence of this acid can disrupt base-catalyzed reactions (by neutralizing the catalyst) and complicate purification.



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Figure 2: Degradation pathway illustrating the necessity of inert storage to prevent acid formation.

References

- Sigma-Aldrich (Merck). Product Specification: **4-Chloro-2-fluoro-3-methoxybenzaldehyde** (CAS 1002344-97-9).

- BLD Pharm.Safety Data Sheet (SDS) - **4-Chloro-2-fluoro-3-methoxybenzaldehyde**.
- World Intellectual Property Organization (WIPO).Patent WO2010144380A1: Process for the preparation of 6-(aryl)-4-aminopicolinates. (Describes synthesis and use of the compound).
- PubChem.Compound Summary: **4-Chloro-2-fluoro-3-methoxybenzaldehyde**. [7]

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